Cas no 1421449-47-9 (N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide)

N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide structure
1421449-47-9 structure
商品名:N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide
CAS番号:1421449-47-9
MF:C19H19NO2S
メガワット:325.42466378212
CID:5961150
PubChem ID:71787917

N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide
    • 1421449-47-9
    • F6190-2021
    • AKOS024536834
    • N-(3-hydroxy-3-naphthalen-1-ylpropyl)-4-methylthiophene-2-carboxamide
    • VU0535444-1
    • N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide
    • N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-4-METHYLTHIOPHENE-2-CARBOXAMIDE
    • インチ: 1S/C19H19NO2S/c1-13-11-18(23-12-13)19(22)20-10-9-17(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,11-12,17,21H,9-10H2,1H3,(H,20,22)
    • InChIKey: HVAOYJOILDPAOM-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C)C=C1C(NCCC(C1=CC=CC2C=CC=CC1=2)O)=O

計算された属性

  • せいみつぶんしりょう: 325.11365002g/mol
  • どういたいしつりょう: 325.11365002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 403
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6190-2021-2μmol
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide
1421449-47-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6190-2021-3mg
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide
1421449-47-9
3mg
$63.0 2023-09-09
Life Chemicals
F6190-2021-20mg
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide
1421449-47-9
20mg
$99.0 2023-09-09
Life Chemicals
F6190-2021-30mg
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide
1421449-47-9
30mg
$119.0 2023-09-09
Life Chemicals
F6190-2021-40mg
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide
1421449-47-9
40mg
$140.0 2023-09-09
Life Chemicals
F6190-2021-15mg
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide
1421449-47-9
15mg
$89.0 2023-09-09
Life Chemicals
F6190-2021-75mg
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide
1421449-47-9
75mg
$208.0 2023-09-09
Life Chemicals
F6190-2021-25mg
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide
1421449-47-9
25mg
$109.0 2023-09-09
Life Chemicals
F6190-2021-5mg
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide
1421449-47-9
5mg
$69.0 2023-09-09
Life Chemicals
F6190-2021-4mg
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide
1421449-47-9
4mg
$66.0 2023-09-09

N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide 関連文献

N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamideに関する追加情報

Introduction to N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide (CAS No. 1421449-47-9)

N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide, identified by its CAS number 1421449-47-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both hydrophobic and hydrophilic functional groups makes it a versatile candidate for various biochemical interactions, which are crucial for drug design and discovery.

The compound's structure comprises a thiophene core, which is a well-known scaffold in medicinal chemistry, often utilized for its ability to interact with biological targets. Specifically, the 4-methylthiophene moiety contributes to the molecule's lipophilicity, enhancing its solubility in lipophilic environments and facilitating membrane penetration. This characteristic is particularly valuable in designing drugs that require cellular uptake and interaction with intracellular targets.

In addition to the thiophene ring, the presence of a naphthalen-1-yl substituent at the 3-position of the propyl chain introduces another layer of complexity. The naphthalene group is known for its aromatic stability and electronic properties, which can influence the compound's reactivity and binding affinity to biological receptors. This dual functionality makes N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide a promising candidate for further exploration in drug development.

The carboxamide group at the 2-position of the thiophene ring further enhances the molecule's potential as a pharmacophore. Carboxamides are frequently incorporated into drug molecules due to their ability to form hydrogen bonds, which can improve binding affinity and selectivity. The hydroxyl group on the propyl chain adds another dimension to the molecule's interactability, allowing for potential modifications that could fine-tune its pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. These studies have shown that N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. This has led to investigations into its potential as an anti-inflammatory agent, with preliminary studies suggesting promising results.

The synthesis of this compound involves multi-step organic reactions, requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework of this molecule. These synthetic strategies not only enhance efficiency but also allow for modular design, enabling chemists to modify specific parts of the molecule to explore different pharmacological profiles.

In vitro studies have begun to unravel the mechanistic aspects of N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide. Initial experiments have demonstrated its ability to modulate key signaling pathways associated with diseases such as cancer and neurodegeneration. For instance, research indicates that this compound may inhibit the activity of certain kinases involved in tumor growth, suggesting its potential as an anticancer therapeutic.

The hydroxyl group on the propyl chain also opens up possibilities for further derivatization, allowing chemists to explore new analogs with enhanced properties. By introducing different substituents or altering the length of the propyl chain, researchers can fine-tune solubility, metabolic stability, and target specificity. This flexibility is crucial in developing lead compounds that can be optimized through structure-based drug design approaches.

Evaluation of pharmacokinetic parameters is essential for assessing the potential clinical applicability of N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest that the compound exhibits favorable oral bioavailability and moderate metabolic stability, making it a promising candidate for further development.

The growing interest in natural product-inspired drug design has also influenced research on this compound. By incorporating structural motifs found in bioactive natural products into synthetic molecules like N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide, scientists aim to harness nature's diversity while leveraging synthetic chemistry to enhance potency and selectivity. This approach has led to several innovative drug candidates that are currently undergoing preclinical evaluation.

The role of computational tools in drug discovery cannot be overstated. Advanced algorithms and machine learning models have been employed to predict novel interactions between N-3-hydroxy-3-(naphthalen-1-ylopropyl)-methylthiophene-2-carboxamide and biological targets. These predictions have guided experimental efforts, leading to more targeted and efficient screening campaigns. Such integrative approaches are crucial for accelerating the discovery process in modern pharmaceutical research.

In conclusion, N-

N>hydroxy->3-(naphthalen)prop>y)l>-\( \text{N} \)-\( \text{C} \)-\text{H}\)\( \text{CH}_2 \)\( \text{CH}_2 \)\( \text{C}_6\mathrm{H}_4 \)\( \text{CH}_\mathrm{Me}\)-\( \text{T}\)-\( \text{CO}\)\( 1421449\-47\-9 \), represents a significant advancement in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and promising preclinical results position it as a valuable candidate for further investigation and development into novel therapeutic agents.

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